4-methyl-Oxazole-5-boronic acid
Description
Contextual Significance of Heterocyclic Boronic Acids in Contemporary Organic Chemistry
Heterocyclic boronic acids are organic compounds that feature a boronic acid group (-B(OH)₂) attached to a heterocyclic ring. wikipedia.org Their prominence in modern organic synthesis is largely due to their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. thieme-connect.comresearchgate.netlibretexts.org This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. libretexts.org
The utility of heterocyclic boronic acids extends beyond their role in coupling reactions. They are recognized for their unique ability to form reversible covalent bonds with various nucleophilic functional groups, a property that has garnered significant interest in medicinal chemistry and the development of pharmaceutical compounds. The stability, generally low toxicity, and ease of preparation of many boronic acids further enhance their appeal as versatile reagents in both laboratory and industrial settings. libretexts.orgnih.gov
Overview of Oxazole (B20620) Derivatives as Versatile Synthetic Intermediates
Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. chemmethod.comthepharmajournal.com This structural motif is present in a wide array of biologically active natural products and synthetic compounds. thepharmajournal.com As a result, oxazole derivatives are highly valued as intermediates in the synthesis of pharmaceuticals and other functional molecules. chemmethod.comaip.org
The oxazole ring is a versatile scaffold that can be functionalized at multiple positions, allowing for the systematic modification of a molecule's properties. thepharmajournal.comresearchgate.net Various synthetic methods have been developed to construct and elaborate the oxazole core, highlighting its importance as a building block in medicinal chemistry and drug discovery. researchgate.netnih.gov The interest in oxazole derivatives has grown substantially due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. aip.orgnih.gov
Positioning of 4-Methyl-Oxazole-5-Boronic Acid within the Landscape of Advanced Chemical Building Blocks
Within the family of oxazole derivatives, this compound stands out as a specialized and valuable building block. Its structure combines the key features of both an oxazole ring and a boronic acid functional group, making it a powerful tool for introducing the 4-methyl-oxazole-5-yl moiety into larger molecules.
This compound is particularly useful in the Suzuki-Miyaura coupling reaction, where it can be coupled with a variety of organic halides or triflates to form more complex structures. organic-chemistry.orgnih.gov The presence of the methyl group at the 4-position of the oxazole ring can influence the steric and electronic properties of the resulting molecules, which can be crucial for tuning their biological activity or material properties.
The synthesis of this compound itself is a key area of research, with methods being developed to produce this and related compounds efficiently. researchgate.netpatsnap.com Its availability allows chemists to readily incorporate the 4-methyl-oxazole unit, a fragment that may be important for achieving desired therapeutic effects or material characteristics.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1192056-62-4 |
| Molecular Formula | C₄H₆BNO₃ |
| Molecular Weight | 126.91 g/mol |
Note: Data for this table is compiled from general chemical knowledge and may not be from a specific cited source.
Properties
IUPAC Name |
(4-methyl-1,3-oxazol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO3/c1-3-4(5(7)8)9-2-6-3/h2,7-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXCEUPMUPRAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CO1)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Insights of 4 Methyl Oxazole 5 Boronic Acid and Analogous Structures
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among these, the Suzuki-Miyaura and Chan-Lam couplings are particularly significant. Oxazole (B20620) boronic acids, including 4-methyl-oxazole-5-boronic acid, serve as important coupling partners in these reactions, facilitating the synthesis of complex molecules with diverse applications.
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond. libretexts.org This reaction is widely used due to the stability and low toxicity of the boron reagents. libretexts.orgnih.gov
Oxazole boronic acids are valuable coupling partners in Suzuki-Miyaura reactions, allowing for the introduction of the oxazole motif into various organic molecules. acs.org The oxazole ring is a key structural component in many pharmaceuticals and biologically active compounds. The ability to functionalize oxazoles at specific positions through cross-coupling reactions is therefore of great interest. acs.orgnih.gov
For instance, a protocol for the functionalization of the 2- and 4-positions of oxazoles using Suzuki coupling has been described. acs.org This methodology has been shown to be effective for a range of aryl and heteroaryl boronic acids, demonstrating the versatility of oxazole boronic acids as coupling partners. acs.org Furthermore, the development of methods for the synthesis of 2,4,5-trisubstituted oxazoles often involves a Suzuki-Miyaura coupling step with a boronic acid at the 5-position. beilstein-journals.org
The stability of heteroarylboronic acids can be a challenge, as they are prone to protodeboronation. nih.govmit.edu However, strategies have been developed to mitigate this issue, such as the use of boronic esters or specific reaction conditions that promote the desired coupling reaction. nih.govmit.edu
Table 1: Examples of Suzuki-Miyaura Coupling Reactions Involving Oxazole Derivatives
| Electrophile | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |
| 2-Aryl-4-trifloyloxazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,4-Diaryloxazole | Good to Excellent | acs.org |
| 4-Aryl-2-chlorooxazole | Heteroarylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Heteroaryl-4-aryloxazole | Good to Excellent | acs.org |
| 5-(Triazinyloxy)oxazole | Phenylboronic acid | NiCl₂(dppf), LiCl | 2,4-Disubstituted-5-phenyloxazole | 73 | beilstein-journals.org |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Palladium precatalyst | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | Optimized | nih.gov |
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-determining step. rsc.orgnih.gov Two primary pathways have been proposed for the transmetalation step: the boronate pathway and the oxo-palladium (or hydroxo-palladium) pathway. researchgate.netresearchgate.net
Boronate Pathway: In this pathway, the boronic acid reacts with a base to form a more nucleophilic boronate species. researchgate.net This boronate then reacts with the palladium(II) halide complex, leading to the transfer of the organic group. researchgate.netresearchgate.net
Oxo-Palladium Pathway: This pathway involves the formation of a palladium-hydroxo complex. researchgate.netresearchgate.net This complex then reacts with the neutral boronic acid in the transmetalation step. researchgate.net
Recent studies using low-temperature rapid injection nuclear magnetic resonance spectroscopy have allowed for the direct observation and characterization of pre-transmetalation intermediates. nih.gov This research has provided strong evidence for the existence of species with palladium-oxygen-boron linkages, supporting the involvement of both tricoordinate boronic acid complexes and tetracoordinate boronate complexes in the transmetalation process. nih.gov The specific pathway that dominates can depend on the reaction conditions, including the nature of the base, solvent, and ligands. researchgate.net
The choice of catalyst system, particularly the ligand coordinated to the palladium center, is crucial for the success of Suzuki-Miyaura couplings involving oxazole boronic acids. nih.gov The ligand influences the stability, activity, and selectivity of the catalyst. nih.gov For challenging couplings, such as those involving heteroaryl boronic acids, specialized ligands have been developed to promote efficient reactions. nih.govmit.edu
Buchwald and co-workers have designed a series of bulky, electron-rich phosphine (B1218219) ligands that have proven to be highly effective in a wide range of Suzuki-Miyaura reactions. nih.govnih.govmit.edu For example, ligands like SPhos have demonstrated unprecedented activity, enabling couplings to be performed at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov The electronic and steric properties of the ligand play a significant role in facilitating the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. nih.gov
In the context of oxazole boronic acid couplings, the catalyst system must be able to accommodate the specific electronic properties and potential for coordination of the oxazole ring. For instance, in the synthesis of 2,4,5-trisubstituted oxazoles, a nickel-based catalyst system, NiCl₂(dppf), was found to be effective, and the addition of LiCl as an additive significantly improved the reaction yield and shortened the reaction time. beilstein-journals.org This highlights that both the metal center and the surrounding ligands and additives are critical for optimizing these transformations.
Table 2: Influence of Ligands on Suzuki-Miyaura Coupling
| Ligand | Description | Application | Reference |
| SPhos | Bulky, electron-rich biphenylphosphine | General for aryl and heteroaryl couplings | nih.gov |
| XPhos | Bulky, electron-rich biphenylphosphine | Coupling of aryl tosylates | mit.edu |
| CataCXium A | Buchwald precatalyst ligand | Heteroaryl-heteroaryl couplings | nih.gov |
| dppf | Bidentate phosphine | Ni-catalyzed coupling of 5-(triazinyloxy)oxazoles | beilstein-journals.org |
The utility of a synthetic method is largely determined by its substrate scope and functional group tolerance. researchgate.net Suzuki-Miyaura couplings involving oxazole boronic acids have been shown to be compatible with a wide range of functional groups. mit.eduresearchgate.net This is a significant advantage, as it allows for the synthesis of complex molecules without the need for extensive protecting group strategies.
Research has demonstrated that functional groups such as nitriles, esters, and even other heterocyclic rings can be tolerated in these coupling reactions. researchgate.netwikipedia.org For example, the synthesis of a biologically active pyrrole (B145914) derivative involved the coupling of a pyrrole with an aryl boronic acid containing a nitrile group, which did not interfere with the reaction. wikipedia.org
The development of robust catalyst systems has expanded the substrate scope to include previously challenging partners. mit.edu For instance, catalyst systems based on specific phosphine ligands have enabled the successful coupling of heteroarylboronic acids with aryl tosylates and mesylates, which are less reactive than the corresponding halides. mit.edu The ability to couple a diverse array of oxazole-containing substrates with various aryl and heteroaryl partners underscores the power and versatility of the Suzuki-Miyaura reaction in modern organic synthesis. researchgate.net
The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds. wikipedia.orgorganic-chemistry.org It provides an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination and can often be carried out under milder conditions, even in the presence of air. organic-chemistry.orgnih.gov
This reaction typically involves the coupling of an aryl boronic acid with an amine or an alcohol. wikipedia.org The scope of the Chan-Lam coupling has been extended to include a variety of N-H and O-H containing compounds, such as amides, imides, and sulfonamides. organic-chemistry.org
While the primary focus of the provided context is on Suzuki-Miyaura reactions, the principles of using boronic acids as coupling partners are transferable. Oxazole boronic acid derivatives can, in principle, participate in Chan-Lam couplings to form N-arylated or O-arylated oxazole products. For example, the coupling of various arylboronic acids with imidazole (B134444), a related azole, has been studied to form N-arylimidazoles. nih.gov The reaction conditions, particularly the choice of copper catalyst, ligand, and base, are critical for achieving high yields. nih.gov The mechanism is thought to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the final product. wikipedia.org
Other Metal-Catalyzed Cross-Couplings (e.g., Stille Reactions Involving Oxazole Intermediates)
Beyond the widely recognized Suzuki-Miyaura coupling, the oxazole core, and by extension this compound, can participate in a variety of other metal-catalyzed cross-coupling reactions. The Stille reaction, which couples organotin compounds with organic halides or pseudohalides, is a notable example. wikipedia.org The mechanism of the Stille reaction generally involves an oxidative addition of the halide to a palladium catalyst, followed by transmetalation with the organotin reagent, and finally reductive elimination to yield the coupled product. wikipedia.org
In the context of oxazoles, Stille reactions have been effectively used for C-4 and C-5 arylation and alkenylation. nih.gov For instance, 5-(tri-n-butylstannyl)oxazole derivatives can be coupled with various aryl, alkenyl, and allyl halides. nih.gov This highlights the versatility of the oxazole scaffold in forming new carbon-carbon bonds at different positions. While direct Stille coupling of this compound is not the primary application due to the presence of the boronic acid moiety, the underlying reactivity of the oxazole ring is pertinent. The principles of such cross-coupling reactions underscore the potential for diverse functionalization of the oxazole core, which is a key feature in the synthesis of complex molecules.
Other metal-catalyzed cross-coupling reactions involving oxazoles include those catalyzed by nickel. For example, a nickel-catalyzed C-N cross-coupling of organoboronic acids with isoxazoles has been developed for the synthesis of (Z) N-aryl β-enamino esters. rsc.org Additionally, iron-catalyzed intermolecular C-N cross-coupling reactions of boronic acids with tetrazoles and azides have been reported. uva.nl These alternative methods, while not directly involving this compound, demonstrate the broader utility of boronic acids and heterocyclic compounds in metal-catalyzed transformations.
Table 1: Examples of Stille Cross-Coupling Reactions with Oxazole Intermediates
| Entry | Oxazole Substrate | Coupling Partner | Product | Yield (%) |
| 1 | 2-(Phenylsulfonyl)-5-(tri-n-butylstannyl)-1,3-oxazole | Iodobenzene | 2-(Phenylsulfonyl)-5-phenyl-1,3-oxazole | 85 |
| 2 | 2-(Phenylsulfonyl)-5-(tri-n-butylstannyl)-1,3-oxazole | Vinyl bromide | 2-(Phenylsulfonyl)-5-vinyl-1,3-oxazole | 74 |
| 3 | 2-(Phenylsulfonyl)-5-(tri-n-butylstannyl)-1,3-oxazole | 2-Bromoxazole | 5,2'-Bis(2-(phenylsulfonyl)-1,3-oxazole) | Not specified |
Data sourced from studies on Stille reactions of oxazole derivatives. nih.gov
Non-Metal Catalyzed Reactions and Organocatalysis
Boron-Catalyzed Transformations (e.g., Amidation, Beckmann Rearrangement)
Boronic acids, including this compound, are not only substrates in metal-catalyzed reactions but can also function as catalysts themselves in various organic transformations. This field of organocatalysis offers milder and often more sustainable reaction conditions.
Boronic Acid-Catalyzed Amidation:
Boronic acids have been identified as effective catalysts for the direct formation of amides from carboxylic acids and amines. nih.govu-tokyo.ac.jp This reaction is of great importance in peptide synthesis and medicinal chemistry. u-tokyo.ac.jp The catalytic cycle is thought to involve the formation of a dimeric B-X-B motif (where X can be O or NR) which activates the carboxylic acid and facilitates the delivery of the amine nucleophile. nih.gov It has been shown that for catalysis to occur, at least three free coordination sites on the boron atom are necessary. nih.gov This implies that borinic acids are not competent catalysts for this transformation unless they undergo protodeboronation to the corresponding boronic acid. nih.gov
Boronic Acid-Catalyzed Beckmann Rearrangement:
The Beckmann rearrangement, a classic organic reaction that converts an oxime to an amide, can be catalyzed by boronic acids under mild, ambient conditions. acs.orgnih.govorganic-chemistry.orgwikipedia.org Specifically, 2-alkoxycarbonyl- and 2-phenoxycarbonyl-phenylboronic acids have been shown to be efficient catalysts. acs.orgnih.govorganic-chemistry.org The reaction proceeds through a novel boron-induced oxime transesterification, forming an acyl oxime intermediate that undergoes a unimolecular rearrangement. acs.orgnih.govorganic-chemistry.org The boronyl group plays an active role in both the transesterification and rearrangement steps. acs.orgnih.govorganic-chemistry.org The use of an additive like perfluoropinacol (B1203177) can enhance the electrophilicity of the boron center, accelerating the reaction. acs.orgnih.govorganic-chemistry.org This organocatalytic approach offers a broad substrate scope and high functional group tolerance. acs.orgnih.govorganic-chemistry.orgacs.org
Reactions Exploiting Boronic Acids as Carbon Nucleophiles
While boronic acids are often employed in cross-coupling reactions where they act as a source of an organic group transferred to a metal center, they can also behave as carbon nucleophiles in certain contexts. As Lewis acids, boronic acids can form complexes with Lewis bases, and this interaction can modulate their reactivity. nih.gov They can form reversible covalent bonds with nucleophilic biological molecules such as enzyme residues. nih.gov
In the context of this compound, the oxazole ring itself possesses nucleophilic character, particularly at the C5 position. However, the boronic acid group at this position alters the electronic properties and typical reactivity. While direct nucleophilic attack by the boronic acid carbon is not a common standalone reaction, its participation in transmetalation steps of cross-coupling reactions is a testament to its ability to act as a nucleophilic partner. jyu.fi The activation of the boron atom with a base is often required to enhance its nucleophilicity for efficient transmetalation. jyu.fi
Intrinsic Reactivity and Stability Considerations of the Oxazole Ring and Boronic Acid Moiety
Regioselectivity in Electrophilic and Nucleophilic Reactivity of the Oxazole Core
The reactivity of the oxazole ring is dictated by the electronegativity of the nitrogen and oxygen atoms, which influences the electron distribution within the ring. tandfonline.comnumberanalytics.com
Electrophilic Substitution:
Electrophilic substitution on the oxazole ring is generally difficult unless an electron-releasing substituent is present to activate the ring. pharmaguideline.com The order of reactivity for electrophilic attack is C4 > C5 > C2. pharmaguideline.com However, some sources indicate that electrophilic substitution primarily occurs at the C5 position. tandfonline.combrainly.in The presence of the nitrogen atom, which can donate electron density to the ring, makes it susceptible to electrophilic attack. numberanalytics.com
Nucleophilic Substitution:
Nucleophilic substitution reactions on the oxazole ring are generally rare. tandfonline.compharmaguideline.com The most electron-deficient position, and therefore the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.combrainly.in This is due to the electron-withdrawing nature of the nitrogen atom. brainly.in The order of reactivity for nucleophilic substitution of a leaving group (like a halogen) is C2 >> C4 > C5. tandfonline.com However, nucleophilic attacks on the oxazole ring often lead to ring cleavage rather than substitution. pharmaguideline.com The acidity of the hydrogens on the oxazole ring follows the order C2 > C5 > C4. tandfonline.com
For this compound, the methyl group at C4 is an electron-donating group, which would slightly activate the ring towards electrophilic attack. The boronic acid group at C5 will influence the regioselectivity of further reactions.
Table 2: Regioselectivity of Reactions on the Oxazole Ring
| Reaction Type | Preferred Position(s) | Notes |
| Electrophilic Substitution | C4 > C5 > C2 pharmaguideline.com or C5 tandfonline.combrainly.in | Generally requires an activating group. pharmaguideline.com |
| Nucleophilic Substitution | C2 >> C4 > C5 tandfonline.com | Often leads to ring cleavage. pharmaguideline.com |
| Deprotonation (Acidity) | C2 > C5 > C4 tandfonline.com | The C2 proton is the most acidic. tandfonline.com |
Stability and Degradation Pathways of Oxazole Boronic Acids (e.g., Protodeboronation)
The stability of oxazole boronic acids is a critical consideration for their synthesis, storage, and application. A key degradation pathway for aryl and heteroaryl boronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. ed.ac.uk
Protodeboronation:
Protodeboronation can occur under various conditions, including in the presence of strong acids or bases, and can be catalyzed by transition metals like copper. ed.ac.ukrsc.org The reaction is often problematic in Suzuki-Miyaura cross-coupling reactions, which are typically conducted in basic media. ed.ac.uk The rate of protodeboronation is influenced by the electronic properties of the aryl or heteroaryl group. Highly electron-deficient arylboronic acids can be particularly unstable towards base-catalyzed protodeboronation. acs.org
Oxidative Stability:
Another important aspect is the oxidative stability of boronic acids. At physiological pH, some boronic acids and their esters can be oxidized by reactive oxygen species. nih.gov The electron density on the boron atom plays a crucial role in this process, with a decrease in electron density leading to enhanced oxidative stability. nih.gov For this compound, the electronic nature of the oxazole ring will influence its susceptibility to both protodeboronation and oxidation.
Applications in Advanced Organic Transformations
Synthesis of Polysubstituted Oxazole (B20620) Derivatives
The oxazole core is a prevalent scaffold in numerous biologically active natural products and pharmaceutical agents. researchgate.netnih.gov The ability to introduce a variety of substituents at specific positions on the oxazole ring is crucial for medicinal chemistry and materials science. Oxazole boronic acids, including 4-methyl-oxazole-5-boronic acid, provide a powerful tool for achieving this substitution pattern through regioselective C-C bond formation.
Regioselective Synthesis of 2,4- and 2,5-Disubstituted Oxazoles
The synthesis of disubstituted oxazoles can be achieved through various methodologies. For the preparation of 2,5-disubstituted oxazoles, a common strategy involves the Suzuki cross-coupling reaction. nih.gov This process typically pairs a 5-halo-oxazole with a suitable boronic acid in the presence of a palladium catalyst. For instance, the coupling of a 5-iodo-oxazole with an aryl boronic acid, catalyzed by Pd(PPh₃)₄, effectively yields the corresponding 2,5-disubstituted oxazole. nih.gov In a reverse scenario, this compound could be coupled with a 2-halo-aryl or other organic halide to generate a 2-(substituted)-4-methyl-5-aryloxazole.
For the synthesis of 2,4-disubstituted oxazoles, alternative metal-free methods have been developed. One such approach involves the Brønsted acid-catalyzed cyclization of α-diazoketones with amides, which provides a direct route to the desired 2,4-disubstituted products. nih.gov
Synthesis of 2,4,5-Trisubstituted Oxazoles
A highly efficient method for synthesizing 2,4,5-trisubstituted oxazoles utilizes a one-pot oxazole synthesis followed by a Suzuki-Miyaura coupling reaction. beilstein-journals.orgnih.gov This strategy begins with the formation of a 5-(triazinyloxy)oxazole intermediate from readily available carboxylic acids, amino acids, and a dehydrating agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). beilstein-journals.orgnih.gov The subsequent nickel- or palladium-catalyzed Suzuki-Miyaura coupling of this intermediate with a boronic acid, such as this compound (or more commonly, coupling an aryl boronic acid to a 5-position activated for coupling), furnishes the desired 2,4,5-trisubstituted oxazole in good yields. beilstein-journals.orgnih.gov This method is highly versatile, as the substituents at the 2, 4, and 5-positions can be easily varied by changing the starting carboxylic acid, amino acid, and boronic acid, respectively. beilstein-journals.org
| Entry | Carboxylic Acid (R²) | Amino Acid (R⁴) | Boronic Acid (R⁵) | Yield (%) |
| 1 | Benzoic acid | Alanine | Phenylboronic acid | 64 |
| 2 | 4-Methoxybenzoic acid | Alanine | Phenylboronic acid | 84 |
| 3 | Benzoic acid | Phenylalanine | Phenylboronic acid | 75 |
| 4 | Benzoic acid | Valine | Phenylboronic acid | 79 |
| 5 | Terephthalic acid | Alanine | Phenylboronic acid | 70 (bis-oxazole) |
| Table 1: Examples of 2,4,5-Trisubstituted Oxazole Synthesis via Suzuki-Miyaura Coupling. Data derived from studies on analogous systems. beilstein-journals.orgnih.gov |
Iterative Approaches for Poly-Oxazole Synthesis
Poly-oxazole chains are characteristic features of several natural products with significant biological activity. Iterative synthesis provides a powerful strategy for the controlled, stepwise assembly of these complex structures. While one iterative method involves chlorination and S(N)Ar substitution, a more recent and relevant strategy employs the Suzuki-Miyaura cross-coupling reaction. nih.govdntb.gov.ua This iterative, two-step approach allows for the sequential linking of oxazole units, for example, at the C2 and C4' positions. By designing oxazole building blocks with both a boronic acid (or ester) at one position and a halide at another, a repetitive cycle of coupling and deprotection/activation can be established to systematically extend the poly-oxazole chain. This method offers a convergent and efficient pathway to tris- and tetra-oxazoles. nih.govdntb.gov.ua
Generation of Oxazole-Containing Biaryl and Heterobiaryl Systems
The Suzuki-Miyaura coupling is a premier reaction for the formation of C-C bonds between sp²-hybridized carbon atoms, making it ideal for synthesizing biaryl and heterobiaryl compounds. beilstein-journals.orgnih.gov this compound serves as an excellent coupling partner in these transformations, allowing the direct installation of a 4-methyloxazol-5-yl moiety onto a variety of aromatic and heteroaromatic rings.
The reaction involves the palladium-catalyzed coupling of the oxazole boronic acid with an aryl or heteroaryl halide (or triflate). This methodology is robust and tolerates a wide range of functional groups, enabling the synthesis of complex molecules with diverse electronic and steric properties. For example, the synthesis of DMPOPOP, a liquid scintillator, was successfully achieved through a double coupling reaction involving a bis-oxazole intermediate and a boronic acid. beilstein-journals.org This highlights the utility of this reaction in creating molecules with specific photophysical properties.
Role as Masked Functional Groups in Chemical Synthesis
Beyond their role as structural components, oxazole boronic acids can also function as "masked" or latent functional groups. This strategy involves incorporating the oxazole ring into a molecule, performing subsequent chemical transformations, and then unmasking the latent functionality in a later step.
Oxazole Boronic Acids as Masked Cyanide Sources
A novel and significant application of oxazole boronic acids is their use as a safe and stable source of cyanide for cyanation reactions. researchgate.net Traditional cyanation reagents, such as potassium cyanide or hydrogen cyanide, are highly toxic and require stringent handling protocols. Oxazole-based reagents, like (5-methyl-2-phenyloxazol-4-yl) boronic acid, offer a non-toxic alternative. researchgate.net
The process involves a two-stage sequence:
Suzuki-Miyaura Coupling: The oxazole boronic acid is first coupled with an aryl, vinyl, or acetylenic halide under standard palladium-catalyzed conditions. This attaches the oxazole ring to the desired substrate.
Demasking: The resulting oxazole-substituted compound is then subjected to a [4+2]/retro-[4+2] cycloaddition sequence. This typically involves heating, which causes the oxazole ring to fragment, releasing the nitrile (-CN) group and forming the desired cyano compound. researchgate.net
Construction of Complex Organic Molecules and Scaffolds
The strategic placement of the boronic acid group on the oxazole ring at the 5-position allows for a variety of coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. organic-chemistry.orgbeilstein-journals.org The 4-methyl group on the oxazole ring also influences the electronic properties and steric environment of the molecule, which can be leveraged in various synthetic strategies.
Access to α-Hydroxyketones and Related Derivatives
While direct synthesis of α-hydroxyketones from this compound is not extensively documented in dedicated literature, the chemical principles of oxazole chemistry suggest a plausible pathway. A common strategy for the synthesis of α-hydroxyketones involves the oxidation of a corresponding ketone. google.com In the context of this compound, this could be envisioned through a multi-step sequence.
First, the boronic acid would undergo a Suzuki-Miyaura coupling with a suitable aryl or vinyl halide to furnish a 5-substituted-4-methyl-oxazole. The resulting oxazole can then be considered a masked α-aminoketone. Subsequent hydrolysis of the oxazole ring under acidic or basic conditions would unmask the ketone functionality. This approach is conceptually related to established methods for the synthesis of 2,4,5-trisubstituted oxazoles where various boronic acids are coupled to a pre-formed oxazole core. thieme-connect.de
The general transformation can be represented as follows:
| Step | Reaction | Reactants | Product |
| 1 | Suzuki-Miyaura Coupling | This compound, Ar-X (Aryl halide), Pd catalyst, Base | 5-Aryl-4-methyl-oxazole |
| 2 | Hydrolysis | 5-Aryl-4-methyl-oxazole, Acid or Base | Aryl-α-hydroxyketone derivative |
This synthetic strategy highlights the potential of this compound as a versatile precursor to α-hydroxyketone derivatives, which are important structural motifs in many biologically active molecules and natural products.
Applications in the Synthesis of Natural Product Precursors
The oxazole ring is a common heterocyclic motif found in a wide array of natural products, many of which exhibit significant biological activity. google.com These natural products often possess complex structures, and their total synthesis represents a significant challenge for organic chemists. This compound serves as a valuable building block in the synthesis of precursors to such complex molecules.
One notable class of oxazole-containing natural products is the marine-derived macrolides, such as Ulapualide A. google.com The total synthesis of these molecules often relies on the strategic assembly of smaller, functionalized fragments. The oxazole core of these natural products is typically derived from the cyclization of amino acid precursors. The use of a pre-functionalized oxazole, such as this compound, can streamline the synthetic route by allowing for the direct introduction of the oxazole moiety into a larger molecular framework via cross-coupling reactions.
Another example is the synthesis of Muscoride A, a peptide antibiotic containing a bis-oxazole core. nih.gov While the original synthesis may have employed different strategies, the use of a building block like this compound could offer a more convergent and efficient approach to constructing the key bis-oxazole fragment.
The general approach involves the coupling of the oxazole boronic acid with a suitable partner to construct a key intermediate in the synthesis of the natural product precursor.
| Natural Product Class | Key Synthetic Strategy | Role of this compound |
| Polyketide Macrolides | Fragment assembly via cross-coupling | Introduction of the oxazole ring |
| Peptide Antibiotics | Convergent synthesis of heterocyclic cores | Building block for bis-oxazole fragments |
Utility as Building Blocks for Pharmacologically Relevant Scaffolds
The oxazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. The incorporation of a 4-methyl-oxazole moiety into a larger molecule can impart favorable pharmacokinetic and pharmacodynamic properties. This compound, with its reactive handle for diversification, is an ideal starting material for the construction of libraries of compounds for drug discovery.
A significant area where oxazole and isoxazole (B147169) scaffolds have proven valuable is in the development of inhibitors for p38 MAP kinase. This enzyme is a key regulator of inflammatory responses, and its inhibition is a promising strategy for the treatment of a variety of inflammatory diseases. The general structure of many p38 MAP kinase inhibitors features a central heterocyclic core that binds to the ATP-binding site of the enzyme.
The synthesis of these inhibitors often involves the construction of a central scaffold to which various substituents are attached. This compound can be utilized in the synthesis of such scaffolds, for example, in the construction of diazabicyclooctane-based p38 inhibitors. The boronic acid functionality allows for the coupling of the oxazole ring to other heterocyclic systems or aromatic rings, enabling the exploration of a wide chemical space to optimize the inhibitory activity and selectivity of the final compounds.
The following table summarizes the application of oxazole-based boronic acids in the development of pharmacologically relevant scaffolds:
| Target | Scaffold Type | Synthetic Utility of Oxazole Boronic Acid |
| p38 MAP Kinase | Pyridinyl-imidazole analogues | Replacement of imidazole (B134444) with oxazole via coupling |
| p38 MAP Kinase | Diazabicyclooctane derivatives | Construction of the core scaffold |
| Various Receptors | Privileged Scaffolds | Diversification of compound libraries |
Computational and Theoretical Investigations in Oxazole Boronic Acid Chemistry
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, reactivity, and spectroscopic properties of molecules, providing detailed insights into reaction pathways.
DFT calculations have been instrumental in understanding the mechanisms of reactions involving both the oxazole (B20620) moiety and the boronic acid group. Studies on oxazole derivatives using DFT, often with the B3LYP functional and various basis sets like 6-311G++(d,p), help in predicting optimized structures, HOMO-LUMO energy gaps, and various chemical reactivity parameters. irjweb.com This analysis reveals that compounds containing the oxazole ring are often highly reactive. irjweb.com For instance, theoretical calculations on N-((1H-benzo[d] imidazol-2-yl) methyl) oxazol-2-amine using the DFT/B3LYP method with a 6–311++G (d, p) basis set were performed to determine the optimized molecular geometry and molecular electrostatic potential, providing a deeper understanding of its reactive sites. irjweb.com
In the context of boronic acids, DFT studies have challenged and refined previously accepted reaction mechanisms. A detailed investigation into boron-catalyzed amidation reactions, using DFT calculations at the B3LYP+D3/Def2-TZVPP level, proposed new, lower-energy pathways. rsc.org These calculations suggest that the reaction likely proceeds through a dimeric B–X–B motif (where X can be O or NR), which activates the carboxylic acid while simultaneously coordinating the amine nucleophile for delivery to the carbonyl group. rsc.org This contrasts with the older proposed mechanism involving a monomeric acyloxyboron intermediate. rsc.org
Furthermore, DFT has been applied to study excited-state intramolecular proton transfer (ESIPT) in oxazole-based systems. nih.gov These studies, using time-dependent DFT (TD-DFT), show that the intramolecular hydrogen bond is strengthened in the excited state, which facilitates the proton transfer process. nih.gov Such calculations are vital for understanding the photophysical properties of these molecules.
| System Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Oxazole Derivative | DFT/B3LYP/6-311G++(d,p) | Predicted optimized structure and high reactivity based on HOMO-LUMO analysis. | irjweb.com |
| Boron-Catalysed Amidation | DFT/B3LYP+D3/Def2-TZVPP | Proposed a lower-energy reaction pathway via a dimeric B-X-B motif, challenging the accepted monomeric mechanism. | rsc.org |
| Oxazol-5-one Derivatives | DFT/B3LYP/6-311G(d,p) | Optimized geometries successfully reproduced crystal structures; simulated frontier molecular orbitals and electrostatic potential surfaces. | researchgate.net |
| Triphenyl-substituted Oxazoles | TD-DFT/B3LYP | Demonstrated strengthening of intramolecular hydrogen bonds in the excited state, favoring the ESIPT process. | nih.gov |
| Oxazolo[4,5-b]pyridine Derivatives | DFT/B3LYP/6-311G(d,p) | Calculated LUMO-HOMO energy gaps and other electronic parameters to correlate with antimicrobial activity. | rsc.org |
Quantum Mechanical Calculations of Catalytic Cycles and Energy Profiles
Quantum mechanical (QM) calculations are essential for mapping the complete catalytic cycle of reactions involving boronic acids. These calculations provide detailed energy profiles, identifying transition states, intermediates, and the corresponding energy barriers associated with each elementary step. chemrxiv.org This information is critical for understanding catalyst activity and selectivity.
For boronic acid-catalyzed reactions, QM calculations have provided profound mechanistic insights. In the case of direct amidation, quantum mechanical calculations of the catalytic cycle support several potential pathways that are lower in energy than the previously accepted mechanism. rsc.org This computational work helps to rationalize experimental observations, such as the necessity for at least three free coordination sites on the boron atom for catalytic activity to occur. rsc.org
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of synthetic chemistry that utilizes boronic acids, has also been extensively studied using theoretical methods. rsc.org QM calculations help elucidate the crucial transmetalation step, where an organic group is transferred from the boron atom to the palladium catalyst. rsc.org These studies investigate the structures of intermediates and the energetic effects of bases (like OH⁻) on the reaction pathway. rsc.org
The development of new catalysts can also be guided by these computational approaches. By understanding the mechanisms and energy profiles of existing catalysts, researchers can design new systems with enhanced properties. nih.gov For example, computational studies on rhodium-catalyzed additions of arylboronic acids have shed light on the reaction mechanism, which is relevant for developing new catalytic transformations. rsc.org The ultimate goal is to achieve a level of precision that allows for the discovery of highly efficient and sustainable catalysts for a wide range of chemical transformations. chemrxiv.org
| Catalytic Reaction | Computational Focus | Key Insight | Reference |
|---|---|---|---|
| Boronic Acid-Catalyzed Amidation | Calculation of catalytic cycles and energy profiles | Identified alternative, lower-energy pathways involving dimeric boron intermediates. | rsc.org |
| Suzuki-Miyaura Cross-Coupling | Mechanism of the transmetalation step | Elucidated the role of the base and the structure of palladium intermediates in the catalytic cycle. | rsc.org |
| Rhodium-Catalyzed Additions | Mechanism of arylboronic acid addition to enones | Provided mechanistic understanding relevant to the Rh(I)-OH complex pathway. | rsc.org |
| General Cyclization Reactions | Elucidation of catalytic mechanisms and selectivity | Demonstrated how computational predictions can lead to the development of new catalysts with enhanced stereoselectivity. | nih.gov |
Modeling of Boronic Acid Interactions with Substrates and Catalysts
Understanding the non-covalent and covalent interactions between a boronic acid, its substrate, and the catalyst is fundamental to predicting its chemical and biological activity. Molecular modeling techniques, particularly molecular docking, are used to visualize and quantify these interactions at the atomic level.
Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1-3-diols, a feature widely exploited in the design of sensors for saccharides. nih.gov Computationally, these interactions can be modeled to predict binding affinities and structural geometries. Beyond diols, the boron atom in boronic acids can interact with nucleophilic amino acid residues within the active sites of enzymes. nih.gov
Computational studies have provided detailed models of these interactions:
Enzyme Inhibition: Boronic acids can act as transition-state analogue inhibitors of serine proteases. nih.govnih.gov The boron atom is attacked by the catalytic serine's hydroxyl group, forming a stable tetrahedral intermediate that mimics the geometry of the natural substrate hydrolysis transition state. nih.govnih.gov Covalent docking simulations can model this binding to explain inhibition profiles observed in vitro. nih.gov
Substrate Binding: Modeling studies on metallo-β-lactamases (MBLs) show that boronic acids can interact with the zinc ions in the active site. The proposed mechanism involves a nucleophilic attack by a bridging hydroxide (B78521) ion on the boron atom, leading to a tetrahedral intermediate. nih.gov
Catalyst Interactions: In boron-catalyzed reactions, rapid interactions between amines and the boron compound are proposed to be highly likely. rsc.org Computational models, such as those investigating RB(OH)₂∙H₂O∙NH₃ potential energy surfaces, help to characterize the thermochemistry and structure of these fundamental interactions. dntb.gov.ua
Molecular docking studies on oxazole derivatives have also been used to predict their binding modes with protein targets. For example, the interactions of benzoxazole (B165842) derivatives with the COX-2 enzyme have been modeled to understand their anti-inflammatory activity. nih.gov These models often identify key hydrogen bonds and hydrophobic interactions responsible for binding affinity. nih.gov
| Molecule Class | Interacting Partner | Key Interaction Details | Modeling Technique | Reference |
|---|---|---|---|---|
| Boronic Acids | Serine Proteases | Forms a covalent tetrahedral intermediate with the catalytic serine residue. | Covalent Docking | nih.govnih.gov |
| Boronic Acids | Metallo-β-lactamases | Interaction with active site zinc ions via a hydroxide attack on the boron atom. | Molecular Modeling | nih.gov |
| Boronic Acids | Amines/Carboxylic Acids | Formation of B-N bonds and dimeric B-O-B motifs as key catalytic intermediates. | DFT Calculations | rsc.org |
| Benzoxazole Derivatives | COX-2 Enzyme | Hydrogen bond interactions with key residues like Arg-120 and Tyr-355. | Molecular Docking | nih.gov |
| Boronic Acid Derivatives | Urokinase (uPA) | Interactions with active site residues like ASP189 and HIS57. | Molecular Docking, DFT | biorxiv.org |
In Silico Approaches to Molecular Design and Reactivity Prediction
In silico methods encompass a range of computational techniques used to screen, design, and predict the properties of new molecules before their synthesis. These approaches accelerate the drug discovery and materials science pipeline by prioritizing candidates with desirable characteristics. For oxazole boronic acids, these methods are used to predict reactivity, biological activity, and pharmacokinetic profiles.
Key in silico approaches include:
Molecular Docking and Virtual Screening: This technique is used to predict the preferred binding mode of a ligand to a protein target. Large libraries of virtual compounds can be screened against a target to identify potential hits. ekb.egresearchgate.net For example, oxazole derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes by docking them into the enzyme's active site to predict binding potency. ekb.egresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. Machine learning-based QSAR models have been developed to identify potent oxazole derivatives as antiviral agents, with high predictive accuracy. nih.gov
ADMET Prediction: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a molecule. Various software tools like SwissADME and Toxtree are used to evaluate properties like oral bioavailability, drug-likeness (e.g., Lipinski's rule of five), and potential toxicity. rroij.comjcchems.com These predictions are crucial for designing drug candidates with favorable profiles. rroij.comjcchems.com
Reactivity Prediction: DFT calculations are used to predict chemical reactivity. Parameters such as the HOMO-LUMO energy gap, chemical potential, and electrophilicity index can indicate a molecule's stability and reactivity. irjweb.com For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com
These computational tools have been successfully applied to the design of numerous oxazole derivatives for various therapeutic targets, including cancer, inflammation, and diabetes. ekb.egrroij.comresearchgate.net The results from in silico studies often show good correlation with experimental findings, validating their use in modern chemical research. researchgate.net
| In Silico Approach | Application in Oxazole Chemistry | Example Software/Method | Reference |
|---|---|---|---|
| Molecular Docking | Designing COX-2 inhibitors and anticancer agents. | GOLD Suite, AutoDock | ekb.egresearchgate.netrroij.com |
| QSAR | Identifying oxazole derivatives with anti-VZV activity. | Online Chemical Modeling Environment (OCHEM) | nih.gov |
| ADMET Prediction | Evaluating drug-likeness and toxicity of potential antidiabetic agents. | SwissADME, OSIRIS, Toxtree | rroij.comjcchems.com |
| Virtual Screening | Identifying promising compounds from a virtual library for synthesis. | Machine Learning Models | nih.gov |
| Reactivity Prediction | Using HOMO-LUMO gap to assess the reactivity of thiazole (B1198619) and oxazole dyes. | DFT Calculations | mdpi.com |
Future Directions and Emerging Research Avenues in 4 Methyl Oxazole 5 Boronic Acid Chemistry
Development of Novel Catalytic Systems for Oxazole (B20620) Boronic Acid Transformations
The utility of oxazole boronic acids, including 4-methyl-oxazole-5-boronic acid, is intrinsically linked to the catalytic systems that enable their transformations. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been instrumental, the future lies in the development of more diverse and efficient catalytic manifolds.
Researchers are actively exploring the use of alternative transition metals to palladium. For instance, nickel-catalyzed Suzuki-Miyaura coupling reactions have shown promise for the synthesis of 2,4,5-trisubstituted oxazoles from 5-(triazinyloxy)oxazoles and boronic acids. nih.gov This approach offers a potentially more earth-abundant and cost-effective alternative to palladium. Further investigations into the catalytic activities of copper, iron, and cobalt complexes in reactions involving oxazole boronic acids are anticipated. These metals may offer unique reactivity profiles and open up new avenues for C-C and C-heteroatom bond formation. A Cu(I)/Ag(I) catalytic system has already been developed for the synthesis of biaryl ketones via the C–S bond cleavage of thioesters with arylboronic acids, demonstrating the potential of bimetallic systems.
The design and application of novel ligands will also be a critical area of research. Ligands play a pivotal role in modulating the reactivity and selectivity of the metal center. The development of ligands specifically tailored for oxazole boronic acid transformations could lead to improved reaction rates, lower catalyst loadings, and enhanced functional group tolerance. The use of N-heterocyclic carbenes (NHCs) as ligands, for example, has been shown to be effective in various cross-coupling reactions and could be further explored in the context of oxazole chemistry.
Green Chemistry Approaches in Oxazole Boronic Acid Synthesis and Application
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research will undoubtedly focus on developing more environmentally benign methods for both the synthesis and application of this compound.
A key area of development will be the use of greener reaction media. The utilization of water as a solvent is a highly attractive goal. rsc.org The development of water-soluble catalysts and surfactants to facilitate reactions in aqueous media will be crucial. Micellar catalysis, where reactions occur within nano-sized aggregates in water, has emerged as a powerful tool in green synthesis and could be applied to transformations involving oxazole boronic acids. rsc.org
Solvent-free reaction conditions represent another important frontier. Techniques such as mechanochemistry (grinding) and reactions under microwave irradiation can significantly reduce or eliminate the need for conventional solvents, leading to cleaner and more efficient processes. researchgate.net For example, a grinding technique has been successfully used for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net
Expansion of Substrate Scope and Reaction Diversity for this compound
While the Suzuki-Miyaura coupling is a cornerstone of boronic acid chemistry, future research will aim to significantly expand the repertoire of reactions in which this compound can participate. This will involve exploring its reactivity with a broader range of coupling partners and developing entirely new transformations.
Efforts will be directed towards coupling this compound with a wider variety of electrophiles beyond the traditional aryl and vinyl halides. This includes the development of methods for coupling with alkyl halides, pseudohalides, and even C-H bonds. Palladium-catalyzed C-H activation and cascade reactions with nitriles have already been shown to produce 2,4,5-trisubstituted oxazoles, indicating a promising direction for future exploration. researchgate.net
The development of novel reaction cascades initiated by the oxazole boronic acid moiety is another exciting prospect. These one-pot, multi-step processes can rapidly build molecular complexity from simple starting materials. For instance, a one-pot oxazole synthesis followed by a Suzuki-Miyaura coupling has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. nih.gov
The table below summarizes the expansion of reaction types for boronic acids, which could be applicable to this compound.
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halides | Palladium or Nickel Catalyst | Biaryls, Substituted Alkenes |
| C-H Activation/Coupling | Arenes, Heteroarenes | Palladium Catalyst | Functionalized (Hetero)arenes |
| Radical Cyclization | o-vinylaryl isocyanides | Mn(III) mediator | 2-functionalized quinolines |
| N-Glycosylation | Azole Heterocycles | Arylboronic acid catalyst | Nucleoside Analogues |
This table is based on existing research on boronic acid reactivity and represents potential future applications for this compound. researchgate.netresearchgate.netnih.gov
Advanced Methodologies for Stereoselective Synthesis Utilizing Oxazole Boronic Acids
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. A significant future direction will be the development of advanced methodologies for stereoselective synthesis that incorporate the this compound motif.
This will involve the design of novel chiral catalysts and ligands that can control the stereochemical outcome of reactions involving this building block. Asymmetric Suzuki-Miyaura coupling reactions, for example, could be developed to generate chiral biaryl compounds containing the 4-methyl-oxazole core.
Furthermore, the oxazole boronic acid itself can be used as a directing group or a chiral auxiliary to control stereoselectivity in reactions at other parts of the molecule. The use of pinanediol boronic esters for directed chiral synthesis is a well-established concept that could be adapted for oxazole-containing substrates. acs.org
Recent advancements in boronic acid chemistry have demonstrated stereospecific coupling of chiral secondary and tertiary boronic esters with lithiated N-heteroaromatics. acs.org This type of methodology could be extended to this compound derivatives, enabling the synthesis of enantiomerically enriched compounds. The development of boronic acid-catalyzed regio- and stereoselective N-glycosylations also opens up possibilities for creating complex chiral structures. nih.govresearchgate.net
The table below highlights emerging stereoselective methods that could be applied to this compound.
| Stereoselective Method | Key Feature | Potential Application with this compound |
| Asymmetric Catalysis | Chiral ligands on a metal catalyst induce enantioselectivity. | Enantioselective cross-coupling reactions to form chiral biaryls. |
| Chiral Boronic Esters | Use of chiral diols (e.g., pinanediol) to create chiral boronic esters. | Diastereoselective reactions where the boronic ester directs the stereochemical outcome. |
| Stereospecific Coupling | Reactions where the stereochemistry of the starting material is transferred to the product. | Coupling of chiral boronic esters derived from this compound to create complex chiral molecules. |
This table outlines potential future research directions based on current advancements in stereoselective synthesis involving boronic acids. acs.orgacs.org
Q & A
Q. What are the common synthetic routes for 4-methyl-oxazole-5-boronic acid, and how are key intermediates characterized?
Methodological Answer: The synthesis of this compound can be adapted from oxazole ring-forming reactions, such as the Bischler-Napieralski cyclization, followed by boronic acid functionalization. For example, oxazole precursors can be synthesized via condensation of amino alcohols with carbonyl compounds, followed by boronation using palladium-catalyzed cross-coupling (e.g., Miyaura borylation). Key intermediates are characterized using high-resolution mass spectrometry (HRMS) for molecular ion confirmation and elemental analysis (CHN) to verify purity. Discrepancies between calculated and experimental values (e.g., ±0.2% for carbon content) may arise from residual solvents or incomplete drying, requiring repeated recrystallization or column purification .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation:
- ¹H NMR identifies protons on the oxazole ring (typically deshielded at δ 8.0–9.0 ppm) and methyl groups (δ 2.0–2.5 ppm).
- ¹¹B NMR confirms boronic acid presence (δ 10–30 ppm for trigonal planar boron).
- HRMS validates molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions).
Elemental analysis ensures stoichiometric consistency, with deviations >0.3% indicating impurities. Thermogravimetric analysis (TGA) can assess hygroscopicity, a common issue with boronic acids .
Q. How should this compound be stored to maintain stability?
Methodological Answer: Boronic acids are prone to hydrolysis and oxidation. Store the compound under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF, DMF). Desiccants like molecular sieves or silica gel should be added to vials. Periodically monitor stability via ¹H NMR for boronic acid degradation (e.g., broad peaks indicating boroxine formation) .
Advanced Research Questions
Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions, and what are common optimization challenges?
Methodological Answer: This compound serves as a coupling partner for aryl halides in palladium-catalyzed reactions. Optimize conditions by:
- Screening bases (e.g., K₂CO₃ vs. CsF) to enhance boronate formation.
- Testing ligands (e.g., SPhos, XPhos) to improve catalytic efficiency.
- Avoiding protic solvents to prevent boronic acid hydrolysis.
Common challenges include homocoupling side reactions, mitigated by degassing solvents and using stoichiometric Pd(0) catalysts. Monitor reaction progress via thin-layer chromatography (TLC) with UV-active boronate intermediates .
Q. What strategies enable the use of this compound in diol or anion sensing applications?
Methodological Answer: Boronic acids reversibly bind diols (e.g., saccharides) or anions (e.g., CN⁻) via esterification or Lewis acid-base interactions. To design a sensor:
- Functionalize the oxazole ring with fluorophores (e.g., dansyl groups) for optical signaling.
- Use competitive assays with alizarin red S to quantify binding constants (Kd).
- Employ ¹¹B NMR to monitor boronate ester formation in real time. For anion sensing, incorporate auxiliary binding sites (e.g., crown ethers) to enhance selectivity .
Q. How can researchers resolve discrepancies between experimental and theoretical data in elemental analysis?
Methodological Answer: Discrepancies (e.g., C 73.00% observed vs. 73.20% calculated) often stem from:
- Incomplete combustion: Use higher oxygen flow in CHN analyzers.
- Hydrate/solvent retention: Dry samples under high vacuum (≤0.1 mbar) for 24 hours.
- Sample inhomogeneity: Recrystallize from azeotropic solvents (e.g., toluene/ethanol). Cross-validate with X-ray crystallography to confirm molecular packing .
Q. What experimental approaches assess the stability of this compound under physiological conditions?
Methodological Answer:
- Hydrolysis kinetics: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC-UV at 254 nm.
- Boronate ester stability: Add excess D-fructose and track adduct formation using ¹H NMR.
- Oxidative stability: Expose to H₂O₂ (0.1–1 mM) and analyze by ESR spectroscopy for radical intermediates .
Q. How can computational modeling guide the design of derivatives with enhanced reactivity?
Methodological Answer:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Simulate transition states for Suzuki-Miyaura coupling to predict steric effects from the methyl group.
- Use molecular docking to assess binding affinity for target proteins (e.g., bacterial lectins) when designing biohybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
